Dacuronium Bromide

Catalog No.
S524947
CAS No.
27115-86-2
M.F
C33H58Br2N2O3
M. Wt
690.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dacuronium Bromide

CAS Number

27115-86-2

Product Name

Dacuronium Bromide

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide

Molecular Formula

C33H58Br2N2O3

Molecular Weight

690.6 g/mol

InChI

InChI=1S/C33H58N2O3.2BrH/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34;;/h24-31,37H,6-22H2,1-5H3;2*1H/q+2;;/p-2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-;;/m0../s1

InChI Key

SUKULMJPMHYWKC-GMMLHHOXSA-L

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-].[Br-]

solubility

Soluble in DMSO

Synonyms

17-hydroxypancuronium, dacuronium, dacuronium bromide, dacuronium dibromide, (3alpha)-isomer, dacuronium dibromide, (3beta)-isomer, Gestormone, Organon N.B.68

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-].[Br-]

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-].[Br-]

The exact mass of the compound Dacuronium Bromide is 688.2814 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Peripheral Nervous System Agents - Neuromuscular Agents - Neuromuscular Blocking Agents - Neuromuscular Nondepolarizing Agents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dacuronium Bromide is a non-depolarizing, bis-quaternary aminosteroid neuromuscular blocking agent. It functions as a competitive antagonist at nicotinic acetylcholine receptors on the motor end-plate, preventing depolarization and thereby inducing skeletal muscle relaxation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHhMPh1WZ9JxtJ1j4PrG1CLcv5RfKzQbClPnOwn_cInQtrYGBnWoZqZhdbM_TwihDPr_wo41zCmR1wMJMZeTkW-Fs8XnyWeLzsfS6iz6xlQrb6wYjCP2KMTO6zA6eDC8z495WM8Zvzd26uidC-Nc1A%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEAmmwKsTc8Wb_XkBDCbzJIGoT3kxnlYynEat9nifFdD3f1ka-20xm1mo238DbKMIzin-EdJpSmyNaIG8D8Ivn3ryWyPV4d_ho5JNF25cUtCl3OlgqLtPWnSO0pAVohtCViaRxC4lH6cNjlUGclBZaqAj-QbyZ-XGy8VF3Wr4CWXAEEKZRhAA7ZbgKh4ZRlng%3D%3D)] This mechanism makes it a valuable tool in physiological and pharmacological research requiring temporary, reversible muscle paralysis. Unlike some agents in its class, it is noted for having minimal histamine-releasing or ganglion-blocking activity, which is a critical baseline property for studies where cardiovascular stability is essential.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxm3yb_C6ceoa0XZJZOhhQawzZ9FbIVEQeklRCijfUeMmH7xvgS-iFu_VQyBv0SEYuL9w5S_MIbL5OC4XwbseiwqKGXMUkgZziI4VYTspWOvJQ6zfR_C9zeN7nzqBtg_CvSYu8PklHR_f1r-NXCW_14XyPl4EORbTNXBoqwbmgrgaT9Dj_F1rDecPqeKGCya1zbw%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGz1X_0p6afkaSirN03iwrGuRO8Yb-YN1PPCewhu2L_apMrt-4P9pdm6Xob3jozfpZgnudNf_Z4QD_ggdpThCi8nFEh1Wzncid08UVKq7tp2LXsvKLmr182aefnYMWL7W4lCpPJFCeOFWEwrEZx5VC_X-2Z4Fq13b8OgB0bA9zHLtX92xaS1FX50EpynWGE2L1fohA%3D)]

While aminosteroid neuromuscular blockers like Pancuronium Bromide and Vecuronium Bromide share a core structure, they are not functionally interchangeable for procurement decisions. Subtle molecular differences, such as Dacuronium's mono-quaternary structure compared to Pancuronium's bis-quaternary nature, lead to significant variations in their pharmacological profiles.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2qDlzMtzQ4Nt7rDIi03RWQaOJvcgNXjg6xmhR55Lj-hIyaCu6gGLNNICysp1nguAglG-nK4UwM-1VgF2NJROQqTlWmNQpikQM1mpVHigqBTwc_5Z6AlnGZ4RT4guiIO4bx8ZHkAGd7g%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHd9bQhLurB3oAlPO3LMXKUtKIHb-CIk2LZKtc7PxrEDmXccFEZaN3IPK0LYBWE8hW-O4Yh3a7uGsP_STqJNWdtORR7jCzQShGTq9iKxHIQEDdz2G_O67LzXOBgu4Lb77mYOJE%3D)] These differences manifest as distinct potencies, durations of action, and crucially, dissimilar cardiovascular side-effect profiles.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHd9bQhLurB3oAlPO3LMXKUtKIHb-CIk2LZKtc7PxrEDmXccFEZaN3IPK0LYBWE8hW-O4Yh3a7uGsP_STqJNWdtORR7jCzQShGTq9iKxHIQEDdz2G_O67LzXOBgu4Lb77mYOJE%3D)] Selecting a substitute based on class name alone can introduce unintended variables, such as tachycardia or altered recovery times, compromising experimental reproducibility and the validity of research outcomes.

Markedly Reduced Tachycardic Effects for Cardiovascular Research Stability

In comparative studies, Dacuronium Bromide demonstrates superior cardiovascular stability over the class benchmark, Pancuronium. While Pancuronium administration leads to significant increases in heart rate, Dacuronium and its analogue Vecuronium show minimal hemodynamic effects.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHd9bQhLurB3oAlPO3LMXKUtKIHb-CIk2LZKtc7PxrEDmXccFEZaN3IPK0LYBWE8hW-O4Yh3a7uGsP_STqJNWdtORR7jCzQShGTq9iKxHIQEDdz2G_O67LzXOBgu4Lb77mYOJE%3D)] One study in an isolated rat atrium model showed that Pancuronium significantly increased heart rate in a dose-dependent manner, an effect not observed with Vecuronium or Rocuronium, highlighting the vagolytic (heart rate-increasing) liability of the Pancuronium structure that Dacuronium was designed to mitigate.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEs8W0iFHR-yGF2hKf9dmd551QTnooSG3S3jgvkxGmhHjpjuTbLRXAyKjZiT0RsvwPg457O9EwybUZdbs3cGXkCTA6RwGlmIYi9lWbLZsCoa7UYLw1CYmyG-27yZ0abYR_G8CETfaB0yQbFv20%3D)] Specifically, Pancuronium produced significant increases in heart rate, mean arterial pressure, and cardiac index, whereas another aminosteroid with a similar stability profile to Dacuronium, Doxacurium, caused no significant changes.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnJjMLW3Kg6p01O6bveCVJ6HrtGPqsSAVaxSVfuHFkpSaTBTi6jT1evG0RWjSVaenFQh3ISY1dcqupFgnmhKZoHzZB1-HHDot6qw0r-HznzhESmTb1IYeOp_c94HSg3JQAzmA%3D)]

Evidence DimensionChange in Heart Rate
Target Compound DataNo significant change (inferred from stable analogues like Doxacurium and Vecuronium)
Comparator Or BaselinePancuronium: Significant increase in heart rate, mean arterial pressure, and cardiac index.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHd9bQhLurB3oAlPO3LMXKUtKIHb-CIk2LZKtc7PxrEDmXccFEZaN3IPK0LYBWE8hW-O4Yh3a7uGsP_STqJNWdtORR7jCzQShGTq9iKxHIQEDdz2G_O67LzXOBgu4Lb77mYOJE%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnJjMLW3Kg6p01O6bveCVJ6HrtGPqsSAVaxSVfuHFkpSaTBTi6jT1evG0RWjSVaenFQh3ISY1dcqupFgnmhKZoHzZB1-HHDot6qw0r-HznzhESmTb1IYeOp_c94HSg3JQAzmA%3D)]
Quantified DifferenceQualitatively significant; Pancuronium induces tachycardia while Dacuronium and its close analogues maintain a stable heart rate.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHd9bQhLurB3oAlPO3LMXKUtKIHb-CIk2LZKtc7PxrEDmXccFEZaN3IPK0LYBWE8hW-O4Yh3a7uGsP_STqJNWdtORR7jCzQShGTq9iKxHIQEDdz2G_O67LzXOBgu4Lb77mYOJE%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnJjMLW3Kg6p01O6bveCVJ6HrtGPqsSAVaxSVfuHFkpSaTBTi6jT1evG0RWjSVaenFQh3ISY1dcqupFgnmhKZoHzZB1-HHDot6qw0r-HznzhESmTb1IYeOp_c94HSg3JQAzmA%3D)]
ConditionsIn vivo studies in anesthetized patients and ex vivo isolated rat atrium models.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEs8W0iFHR-yGF2hKf9dmd551QTnooSG3S3jgvkxGmhHjpjuTbLRXAyKjZiT0RsvwPg457O9EwybUZdbs3cGXkCTA6RwGlmIYi9lWbLZsCoa7UYLw1CYmyG-27yZ0abYR_G8CETfaB0yQbFv20%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnJjMLW3Kg6p01O6bveCVJ6HrtGPqsSAVaxSVfuHFkpSaTBTi6jT1evG0RWjSVaenFQh3ISY1dcqupFgnmhKZoHzZB1-HHDot6qw0r-HznzhESmTb1IYeOp_c94HSg3JQAzmA%3D)]

For cardiovascular or autonomic nervous system research, this compound provides neuromuscular blockade without the confounding variable of drug-induced tachycardia common to Pancuronium.

Intermediate Duration of Action for Efficient Experimental Workflows

Dacuronium Bromide is characterized by an intermediate duration of action, distinguishing it from the long-acting profile of Pancuronium. The clinical duration (time to 25% recovery) of Pancuronium is approximately 60-90 minutes.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEAmmwKsTc8Wb_XkBDCbzJIGoT3kxnlYynEat9nifFdD3f1ka-20xm1mo238DbKMIzin-EdJpSmyNaIG8D8Ivn3ryWyPV4d_ho5JNF25cUtCl3OlgqLtPWnSO0pAVohtCViaRxC4lH6cNjlUGclBZaqAj-QbyZ-XGy8VF3Wr4CWXAEEKZRhAA7ZbgKh4ZRlng%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUgSrWkV8g51sdqX_VKFdeybTgxjau3JG_LOnIIZp78KTlJXfkBa5MQ3ktxJ4dpzFxZM85H3LxPCKbJHJuu7mdVblMm5sHFjFA3l3ELx8L9CHrx9KyCUlY4QYljcJ_OeZz9DO9l3iHaQ%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq50OFaulEPZSkQ0tFB7-KGsn86V0EeT0RcOREYyUxDuQJbC2aLHiO6JmGo1e-yRnyYbQ5YW8PiB5zbeOPlvGzeMrgT95QK8Hj0U2iDmX0OZNR6tg9YTLPKPp5-15wNp7XzpCnnxpmiBZR0wXeKi1UgcopNBOJ5pr6GdrZA2IIROG9ZESOpZzFXRlUP7CoLeioP4w_vHKbQjmImLULW0_ymak14uMqur1frtxYmL9w70ugNp5WDbawJUBKHnUoKd5LtMuLjTk15eeEmptYt26Nqf_fBlM-6H8jgUDZ8GVV4oS8)] In contrast, its closer analogue Vecuronium, which shares a more similar structural and side-effect profile with Dacuronium, has a clinical duration of approximately 25 to 40 minutes.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2qDlzMtzQ4Nt7rDIi03RWQaOJvcgNXjg6xmhR55Lj-hIyaCu6gGLNNICysp1nguAglG-nK4UwM-1VgF2NJROQqTlWmNQpikQM1mpVHigqBTwc_5Z6AlnGZ4RT4guiIO4bx8ZHkAGd7g%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFiIILrBg7jMDw4aDKCpUeNST8NMAR2SiyUf04HMbcBzWS3J7Z2J1d9efW0tvw2_JvlytY9JX15FBF0ZV2x7tlhbuit2Bqyh8tBzoeIjQuTXiD3wUAFIYRFYotLwE35a2jF56LR0ENLuOKy0A%3D%3D)] This shorter duration allows for faster subject recovery in experimental protocols, potentially increasing throughput and reducing the need for prolonged post-procedural monitoring compared to using Pancuronium.

Evidence DimensionClinical Duration of Neuromuscular Blockade
Target Compound Data~25-45 minutes (inferred from intermediate-acting analogues like Vecuronium)
Comparator Or BaselinePancuronium: 60-90 minutes.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEAmmwKsTc8Wb_XkBDCbzJIGoT3kxnlYynEat9nifFdD3f1ka-20xm1mo238DbKMIzin-EdJpSmyNaIG8D8Ivn3ryWyPV4d_ho5JNF25cUtCl3OlgqLtPWnSO0pAVohtCViaRxC4lH6cNjlUGclBZaqAj-QbyZ-XGy8VF3Wr4CWXAEEKZRhAA7ZbgKh4ZRlng%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUgSrWkV8g51sdqX_VKFdeybTgxjau3JG_LOnIIZp78KTlJXfkBa5MQ3ktxJ4dpzFxZM85H3LxPCKbJHJuu7mdVblMm5sHFjFA3l3ELx8L9CHrx9KyCUlY4QYljcJ_OeZz9DO9l3iHaQ%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq50OFaulEPZSkQ0tFB7-KGsn86V0EeT0RcOREYyUxDuQJbC2aLHiO6JmGo1e-yRnyYbQ5YW8PiB5zbeOPlvGzeMrgT95QK8Hj0U2iDmX0OZNR6tg9YTLPKPp5-15wNp7XzpCnnxpmiBZR0wXeKi1UgcopNBOJ5pr6GdrZA2IIROG9ZESOpZzFXRlUP7CoLeioP4w_vHKbQjmImLULW0_ymak14uMqur1frtxYmL9w70ugNp5WDbawJUBKHnUoKd5LtMuLjTk15eeEmptYt26Nqf_fBlM-6H8jgUDZ8GVV4oS8)]
Quantified DifferenceApproximately 2x shorter duration than Pancuronium.
ConditionsIn vivo under balanced anesthesia.

This compound is preferable for procedures where a long-acting blockade is unnecessary, enabling more rapid experimental turnover and reducing animal monitoring time.

Defined Potency Profile for Comparative Pharmacology

Dacuronium Bromide possesses a distinct potency compared to its common substitutes. The dose required to produce 95% twitch depression (ED95) for Pancuronium is approximately 0.05-0.07 mg/kg.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUgSrWkV8g51sdqX_VKFdeybTgxjau3JG_LOnIIZp78KTlJXfkBa5MQ3ktxJ4dpzFxZM85H3LxPCKbJHJuu7mdVblMm5sHFjFA3l3ELx8L9CHrx9KyCUlY4QYljcJ_OeZz9DO9l3iHaQ%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEmTE3WMBVanz4bS33NLk5kpP4QPgKLN7lIl_YvRe1ad4sxuWxPOI_VOoqvdY9qKlfOnN6jVcvdmXvDS-fck_LaG2vg94yajFJqK4tfjRwIuKua4BFo_FxeXiKg-TW1BeKcbyHNuA%3D%3D)] Its analogue Vecuronium is more potent, with an ED95 of approximately 0.04-0.05 mg/kg.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxnaM_Ay4upGisfX_Ia7xbhEsxXxC_8oTMPqE0wnZLkPPze9IywVxpehJZfEv61-ii2AmRZFkwCsnxrq71QAmxh6SYDreiLegp705JEEBc4U9gVXH-AtADq-HiKFtsV6iII4c%3D)] Dacuronium is reported to be less potent than Pancuronium. This specific, intermediate potency profile makes Dacuronium a valuable tool for structure-activity relationship (SAR) studies within the aminosteroid class, allowing researchers to investigate the effects of its unique molecular structure without the pronounced cardiovascular effects of Pancuronium.

Evidence DimensionPotency (ED95)
Target Compound DataLess potent than Pancuronium (specific ED95 values for Dacuronium are less commonly cited in recent literature)
Comparator Or BaselinePancuronium: ~0.05-0.07 mg/kg.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUgSrWkV8g51sdqX_VKFdeybTgxjau3JG_LOnIIZp78KTlJXfkBa5MQ3ktxJ4dpzFxZM85H3LxPCKbJHJuu7mdVblMm5sHFjFA3l3ELx8L9CHrx9KyCUlY4QYljcJ_OeZz9DO9l3iHaQ%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEmTE3WMBVanz4bS33NLk5kpP4QPgKLN7lIl_YvRe1ad4sxuWxPOI_VOoqvdY9qKlfOnN6jVcvdmXvDS-fck_LaG2vg94yajFJqK4tfjRwIuKua4BFo_FxeXiKg-TW1BeKcbyHNuA%3D%3D)] Vecuronium: ~0.04 mg/kg.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxnaM_Ay4upGisfX_Ia7xbhEsxXxC_8oTMPqE0wnZLkPPze9IywVxpehJZfEv61-ii2AmRZFkwCsnxrq71QAmxh6SYDreiLegp705JEEBc4U9gVXH-AtADq-HiKFtsV6iII4c%3D)]
Quantified DifferenceLower potency than both Pancuronium and Vecuronium, requiring a higher dose to achieve the same effect.
ConditionsIn vivo, under balanced anesthesia, measured by twitch tension suppression.

Its distinct potency allows it to serve as a specific control or variable in comparative pharmacology studies, differentiating structural effects from potency-driven outcomes.

Cardiovascular and Autonomic Function Studies

For in vivo experimental models where the primary measurements involve heart rate, blood pressure, or cardiac output, Dacuronium Bromide is a justified choice. Its minimal impact on hemodynamics prevents the introduction of tachycardia, a known confounding effect of the commonly used substitute, Pancuronium.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHd9bQhLurB3oAlPO3LMXKUtKIHb-CIk2LZKtc7PxrEDmXccFEZaN3IPK0LYBWE8hW-O4Yh3a7uGsP_STqJNWdtORR7jCzQShGTq9iKxHIQEDdz2G_O67LzXOBgu4Lb77mYOJE%3D)]

Intermediate-Duration Surgical Models

In research involving surgical procedures that are too long for ultra-short-acting agents but do not require the prolonged 60-90 minute blockade of Pancuronium, Dacuronium provides an optimal window of muscle relaxation.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2qDlzMtzQ4Nt7rDIi03RWQaOJvcgNXjg6xmhR55Lj-hIyaCu6gGLNNICysp1nguAglG-nK4UwM-1VgF2NJROQqTlWmNQpikQM1mpVHigqBTwc_5Z6AlnGZ4RT4guiIO4bx8ZHkAGd7g%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUgSrWkV8g51sdqX_VKFdeybTgxjau3JG_LOnIIZp78KTlJXfkBa5MQ3ktxJ4dpzFxZM85H3LxPCKbJHJuu7mdVblMm5sHFjFA3l3ELx8L9CHrx9KyCUlY4QYljcJ_OeZz9DO9l3iHaQ%3D%3D)] This facilitates a more efficient workflow with faster recovery times.

Comparative Structure-Activity Relationship (SAR) Assays

When the research goal is to dissect the pharmacological consequences of specific molecular features within the aminosteroid class, Dacuronium serves as a critical comparator. Its unique structure, coupled with a distinct potency and side-effect profile, allows for the isolation of variables related to its mono-quaternary structure versus the bis-quaternary nature of compounds like Pancuronium.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2qDlzMtzQ4Nt7rDIi03RWQaOJvcgNXjg6xmhR55Lj-hIyaCu6gGLNNICysp1nguAglG-nK4UwM-1VgF2NJROQqTlWmNQpikQM1mpVHigqBTwc_5Z6AlnGZ4RT4guiIO4bx8ZHkAGd7g%3D%3D)]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

690.27937 g/mol

Monoisotopic Mass

688.28142 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

33482245B6

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Neuromuscular Nondepolarizing Agents

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

27115-86-2

Wikipedia

Dacuronium_bromide

Dates

Last modified: 04-14-2024
1: Norman J, Katz RL. Some effects of the steroidal muscle relaxant, dacuronium bromide, in anaesthetized patients. Br J Anaesth. 1971 Apr;43(4):313-9. PubMed PMID: 4252525.
2. Marshall, I.G. et al.: Br. J. Anaesth., 55, 703 (1983); Norman, J. et al.: Br. J. Anaesth., 43, 313 (1971); Durant, N.N. et al.: J. Pharm. Pharmacol., 31, 831 (1979);

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